molecular formula C14H15N3O2S2 B2708769 N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 627045-04-9

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2708769
CAS No.: 627045-04-9
M. Wt: 321.41
InChI Key: LIOZVVNLNHUKMW-UHFFFAOYSA-N
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Description

The compound N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a hybrid structure combining a tetrahydrobenzothiophene core, a 1,2,4-thiadiazole ring, and a 2-oxopropyl substituent. Instead, methodologies from crystallography and molecular analysis (as outlined in the evidence) can be applied hypothetically to characterize and compare it with analogs.

Properties

IUPAC Name

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-8(18)6-12-15-14(21-17-12)16-13(19)10-7-20-11-5-3-2-4-9(10)11/h7H,2-6H2,1H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOZVVNLNHUKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities.

  • Molecular Formula : C10H9N3O3S
  • Molecular Weight : 251.26 g/mol
  • CAS Number : 743472-93-7

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Compounds similar to this compound have demonstrated improved activity against gram-positive bacteria compared to gram-negative strains .
  • A specific study indicated that synthesized thiadiazole derivatives were particularly effective against Bacillus cereus and Staphylococcus aureus, with notable minimum inhibitory concentrations (MICs) below 50 µg/mL .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives:

  • In a cytotoxicity study involving various cancer cell lines (e.g., HCT116, MCF7), certain compounds showed IC50 values lower than 20 µM, indicating strong anticancer activity .
  • Notably, compounds derived from the same structural framework as this compound have been identified as potent inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • The presence of the thiadiazole ring enhances lipophilicity and facilitates cell membrane penetration .
  • The compound's structure allows it to act as a dual-action agent targeting both microbial and cancerous cells through mechanisms such as oxidative stress induction and apoptosis via caspase activation .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • Antimicrobial Efficacy : A study evaluating various thiadiazole derivatives found that those with structural similarities to this compound exhibited significant antibacterial activity against resistant strains of Mycobacterium tuberculosis with IC50 values ranging from 0.47 to 1.4 µM .
  • Cytotoxicity Assessment : In vitro tests on liver carcinoma cell lines demonstrated that certain derivatives had better IC50 values than standard chemotherapy agents like 5-Fluorouracil (5-FU), showcasing their potential as effective anticancer agents .

Data Summary Table

Biological ActivityTest Organism/Cell LineResult (IC50/MIC)
AntimicrobialStaphylococcus aureusMIC < 50 µg/mL
AnticancerHCT116IC50 < 20 µM
AnticancerLiver carcinoma (HUH7)IC50 = 10.1 µM
AntimicrobialBacillus cereusMIC < 50 µg/mL

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions that include the formation of the thiadiazole ring and the benzothiophene moiety. Various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to characterize the synthesized compound and confirm its structure .

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and benzothiophene structures exhibit antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with cellular processes critical for bacterial survival .

Anti-inflammatory Properties

This compound has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the production of inflammatory mediators . This property positions it as a candidate for developing treatments for inflammatory diseases.

Anticancer Activity

The compound's structure suggests potential anticancer activity. Similar derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that compounds with related structures can induce apoptosis in cancer cells by damaging DNA and disrupting cell cycle progression .

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

Study Focus Findings
Study 1AntimicrobialDemonstrated significant activity against Bacillus species with low MIC values.
Study 2Anti-inflammatoryShowed potential as a 5-lipoxygenase inhibitor through docking simulations.
Study 3AnticancerInduced apoptosis in HCT116 cancer cells with IC50 values indicating potency.

Comparison with Similar Compounds

Research Findings and Limitations

  • Hydrogen bonding : The 2-oxopropyl group likely participates in stronger N–H⋯O interactions than alkyl-substituted analogs, enhancing crystal packing stability .
  • Ring puckering : The tetrahydrobenzothiophene core may adopt a twist-boat conformation (quantified via Cremer-Pople coordinates), unlike planar benzothiophene derivatives .
  • Software utility : Tools like WinGX () streamline structural comparisons by integrating refinement, visualization, and data export .

Q & A

Q. What are the typical synthetic routes for preparing N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

Methodological Answer: Synthesis often involves cyclization reactions using reagents like iodine and triethylamine in polar aprotic solvents (e.g., DMF). For example, thiadiazole intermediates can be formed via condensation of carboxamides with hydrazine derivatives under reflux conditions (e.g., acetonitrile, 1–3 min), followed by cyclization to yield the target compound. Structural confirmation requires ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (LC-MS/HRMS) to verify key functional groups (e.g., C=O, NH) and molecular weight .

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer: Use a multi-technique approach:

  • ¹H/¹³C NMR : Assign chemical shifts to confirm the benzothiophene and thiadiazole moieties (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at ~170 ppm).
  • IR Spectroscopy : Identify absorption bands for C=O (~1650–1750 cm⁻¹), NH (~3300 cm⁻¹), and C-S (~600–700 cm⁻¹).
  • LC-MS/HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • Melting Point Analysis : Compare with literature values to assess purity .

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer: Prioritize in vitro assays targeting pathways relevant to thiadiazole derivatives, such as:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination.
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning (ML) to predict reaction pathways and energetics. For example:

  • Use software like Gaussian or ORCA to model cyclization steps and identify rate-limiting barriers.
  • Apply ML algorithms trained on reaction databases to suggest optimal solvents/catalysts.
  • Validate predictions with high-throughput experimentation (HTE) and refine models via feedback loops .

Q. What statistical experimental design (DoE) strategies are effective for reaction optimization?

Methodological Answer: Implement factorial designs (e.g., Box-Behnken, Central Composite) to evaluate critical variables:

  • Factors : Temperature, solvent polarity, catalyst loading, reaction time.
  • Responses : Yield, purity, byproduct formation.
  • Analysis : ANOVA to identify significant factors; response surface methodology (RSM) to map optimal conditions. Example: A 3² factorial design for cyclization in DMF could optimize iodine concentration and temperature .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Comparative Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, compound solubility).
  • Mechanistic Profiling : Use transcriptomics/proteomics to identify off-target effects or pathway crosstalk.
  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., fluorination of the benzothiophene ring) to isolate contributing moieties .

Q. What advanced techniques elucidate the compound’s mechanism of action in antimicrobial contexts?

Methodological Answer:

  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes.
  • Resistance Development Studies : Serial passage assays to monitor mutation rates under sublethal concentrations.
  • Molecular Dynamics (MD) Simulations : Model interactions with bacterial targets (e.g., penicillin-binding proteins) to identify binding hotspots .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity profiles?

Methodological Answer:

  • Standardize Assay Protocols : Adopt CLSI guidelines for cell viability assays (e.g., consistent seeding density, serum concentration).
  • Dose-Response Curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility.
  • Metabolic Profiling : Use LC-MS-based metabolomics to detect cell-line-specific metabolic vulnerabilities influencing toxicity .

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